

# Thermochemical Profile of 2-Bromo-1,1,1-trifluoroethane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-1,1,1-trifluoroethane

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This technical guide provides a comprehensive overview of the available thermochemical data for **2-Bromo-1,1,1-trifluoroethane** ( $\text{C}_2\text{H}_2\text{BrF}_3$ ), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, outlines experimental and computational methodologies for determining these properties, and presents a logical workflow for thermochemical characterization.

## Core Thermochemical Data

The following tables summarize the available experimental and estimated thermochemical data for **2-Bromo-1,1,1-trifluoroethane** in the gas phase at standard conditions (298.15 K and 1 atm).

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	$-695.0 \pm 2.0$	kJ/mol	Experimental (Reaction Calorimetry)	Buckley, Ford, et al., 1980; Kolesov and Papina, 1983[1] [2]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ_{\text{gas}}$ )	-601.31	kJ/mol	Estimated (Joback Method)	Cheméo[3]

Table 2: Estimated Thermochemical Properties (Joback Method)

Property	Value	Units	Method
Standard Molar Entropy ( $S^\circ_{\text{gas}}$ )	Value not available	J/(mol·K)	Estimated (Joback Method)
Ideal Gas Heat Capacity ( $C_{p,\text{gas}}$ )	Value not available	J/(mol·K)	Estimated (Joback Method)

Note: Specific values for Standard Molar Entropy and Ideal Gas Heat Capacity derived from the Joback method require specialized software or manual calculation based on group contributions and are not readily available in the searched literature. The methodology is described below.

## Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of precise experimental measurements and robust computational models.

### Experimental Protocol: Reaction Calorimetry (General Overview)

The experimental value for the standard enthalpy of formation of **2-Bromo-1,1,1-trifluoroethane** was likely determined using reaction calorimetry.<sup>[1][2]</sup> While the specific details of the experimental setups used by Buckley, Ford, et al. (1980) and Kolesov and Papina (1983) require access to the original publications, a general methodology for such experiments can be described as follows:

- **Reaction Selection:** A well-defined chemical reaction involving the compound of interest is chosen. This reaction should proceed to completion with minimal side reactions and have a measurable heat effect. For halogenated compounds, reactions such as combustion in a specialized calorimeter or reduction reactions are common.
- **Calorimeter Setup:** A high-precision calorimeter, such as a bomb calorimeter or a solution calorimeter, is used. The calorimeter is carefully calibrated to determine its heat capacity.
- **Sample Preparation:** A precisely weighed sample of high-purity **2-Bromo-1,1,1-trifluoroethane** is placed in the calorimeter. The other reactants are also carefully measured and introduced into the system.
- **Reaction Initiation and Temperature Measurement:** The reaction is initiated, and the resulting change in temperature of the calorimeter system is measured with high accuracy using a sensitive thermometer (e.g., a platinum resistance thermometer).
- **Data Analysis:** The heat of reaction is calculated from the observed temperature change and the heat capacity of the calorimeter.
- **Hess's Law Application:** The standard enthalpy of formation of the target compound is then calculated using Hess's Law, by combining the measured heat of reaction with the known standard enthalpies of formation of all other reactants and products in the reaction.

## Computational Protocol: The Joback Group-Contribution Method

In the absence of experimental data, thermochemical properties can be estimated using computational methods. The Joback method is a widely used group-contribution technique for the estimation of various thermodynamic properties of pure organic compounds.<sup>[4][5][6][7]</sup>

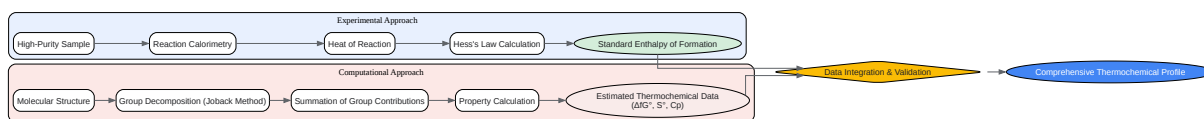
The fundamental principle of the Joback method is that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups. The method involves the following steps:

- **Molecular Structure Decomposition:** The chemical structure of **2-Bromo-1,1,1-trifluoroethane** is broken down into its constituent functional groups as defined by the Joback scheme. For **2-Bromo-1,1,1-trifluoroethane**, the groups would be:
  - 1 x >C< (a carbon atom with no hydrogens)
  - 3 x -F (fluorine)
  - 1 x -CH<sub>2</sub>- (methylene)
  - 1 x -Br (bromine)
- **Group Contribution Summation:** Each functional group has a specific numerical contribution for a particular thermochemical property (e.g., enthalpy of formation, heat capacity, entropy). These group contribution values have been determined by fitting experimental data for a large set of organic molecules. The property of the molecule is then calculated by summing the contributions of its constituent groups.
- **Property Calculation:** The summed group contributions are used in specific formulas to calculate the desired thermochemical property. For example, the ideal gas heat capacity is often expressed as a polynomial function of temperature, where the coefficients are determined from the sum of group contributions.

It is important to note that the Joback method provides estimates, and the accuracy can vary depending on the complexity of the molecule and the presence of interactions between functional groups that are not accounted for in this simple additive scheme.<sup>[4]</sup>

## Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like **2-Bromo-1,1,1-trifluoroethane**, encompassing both experimental and computational approaches.



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Workflow for Determining Thermochemical Properties.

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